(S)-(1-Benzylpyrrolidin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives, such as (4S-phenylpyrrolidin-2R-yl)methanol, involves the double reduction of cyclic sulfonamide precursors. These precursors are prepared through stereoselective intramolecular Heck reactions, followed by reductive ring-opening to incorporate the aryl group (Evans, 2007). This methodology highlights the potential for synthesizing (S)-(1-Benzylpyrrolidin-3-yl)methanol through similar strategies.
Molecular Structure Analysis
The molecular structure and crystallography of related compounds have been extensively studied, revealing the influence of substituents and molecular configurations on their crystalline architectures (Benakaprasad et al., 2007). Such studies are crucial for understanding the structural basis of (S)-(1-Benzylpyrrolidin-3-yl)methanol's reactivity and properties.
Chemical Reactions and Properties
The compound's reactivity has been explored through its participation in Huisgen 1,3-dipolar cycloadditions, demonstrating the utility of related triazolylmethanol ligands in catalyzing these reactions efficiently (Ozcubukcu et al., 2009). This suggests potential catalytic roles for (S)-(1-Benzylpyrrolidin-3-yl)methanol in similar chemical transformations.
Physical Properties Analysis
Investigations into the solubility of related compounds in various solvents have provided valuable data for predicting solubility behaviors and designing reaction conditions for (S)-(1-Benzylpyrrolidin-3-yl)methanol (Liang et al., 2016). Understanding these properties is essential for its application in synthesis and material science.
Scientific Research Applications
1. Synthesis and Pharmacological Testing
The benzylpyrrolidine amides, including derivatives of (S)-(1-Benzylpyrrolidin-3-yl)methanol, have been synthesized and transformed into salts for pharmacological testing. These compounds have potential applications in biochemical and behavioral pharmacology (Valenta et al., 1996).
2. Catalysis in Organic Synthesis
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, a related compound, has been evaluated as a promoter in asymmetric additions of phenylacetylene to ketones, a key step in the preparation of chiral propargylic alcohols. This demonstrates its utility in enantioselective catalysis (Ding et al., 2006).
3. N-Methylation of Amines and Transfer Hydrogenation
In a study highlighting methanol's utility in organic synthesis, amines were successfully N-methylated using methanol as both a C1 synthon and H2 source, suggesting potential applications of related compounds like (S)-(1-Benzylpyrrolidin-3-yl)methanol in such reactions (Sarki et al., 2021).
4. Influence on Lipid Dynamics
Methanol, a common solubilizing agent for (S)-(1-Benzylpyrrolidin-3-yl)methanol, significantly influences lipid dynamics in biological and synthetic membranes, impacting the structure-function relationship associated with bilayer composition. This is crucial for understanding the effects of solvents like methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).
5. Role in Synthesis of Pharmaceutical Agents
Methanol, again related to the solvent environment of (S)-(1-Benzylpyrrolidin-3-yl)methanol, is used in the synthesis of pharmaceutical agents like venlafaxine and imipramine via late-stage functionalization, highlighting its value in drug molecule synthesis (Sarki et al., 2021).
6. Catalysis in Huisgen 1,3-Dipolar Cycloadditions
A new ligand based on tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, similar in structure to (S)-(1-Benzylpyrrolidin-3-yl)methanol, was prepared and used to catalyze Huisgen 1,3-dipolar cycloadditions, demonstrating the role of such compounds in facilitating important organic reactions (Ozcubukcu et al., 2009).
7. Role in Molecular Aggregation
Studies on molecular aggregation in organic solvent solutions, involving related compounds, highlight the impact of solvents like methanol on the aggregation processes of molecules. This is relevant to understanding the behavior of (S)-(1-Benzylpyrrolidin-3-yl)methanol in different solvent environments (Matwijczuk et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(3S)-1-benzylpyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQBJDSKDWQMJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363858 | |
Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Benzylpyrrolidin-3-yl)methanol | |
CAS RN |
78914-69-9 | |
Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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